N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide
Description
N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyrazole moiety
Properties
IUPAC Name |
N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-21-20(25)19-9-11-24(22-19)17-8-5-10-23(14-17)13-16-12-18(16)15-6-3-2-4-7-15/h2-4,6-7,9,11,16-18H,5,8,10,12-14H2,1H3,(H,21,25)/t16-,17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIXAGQCZAWOKH-RGBJRUIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2CCCN(C2)CC3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=NN(C=C1)C2CCCN(C2)C[C@@H]3C[C@H]3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Construction of the Piperidine Ring: The piperidine ring is usually synthesized through a series of cyclization reactions, starting from appropriate amine precursors.
Attachment of the Pyrazole Moiety: The pyrazole ring can be formed through a condensation reaction involving hydrazines and 1,3-diketones.
Final Coupling: The final step involves coupling the cyclopropyl, piperidine, and pyrazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[1-[[(1R,2R)-2-phenylcyclopropyl]methyl]piperidin-3-yl]pyrazole-3-carboxamide: shares structural similarities with other cyclopropyl-containing piperidine derivatives and pyrazole-based compounds.
Cyclopropylmethylpiperidine derivatives: These compounds are known for their pharmacological activities, including analgesic and anti-inflammatory effects.
Pyrazole derivatives: Pyrazole-based compounds are widely studied for their diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties. The presence of the cyclopropyl group enhances its binding affinity to certain receptors, while the piperidine and pyrazole rings contribute to its overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
